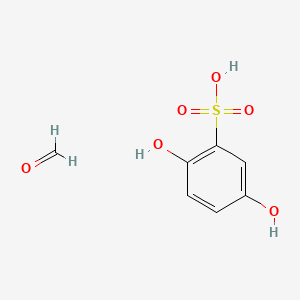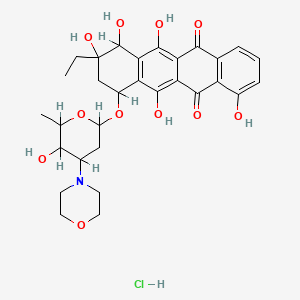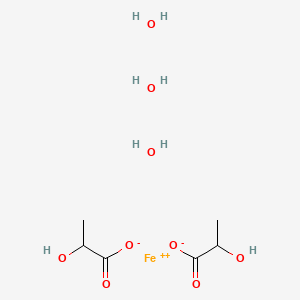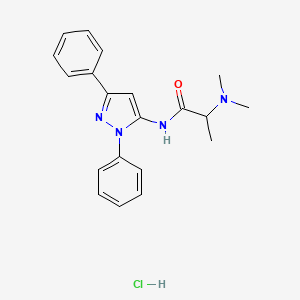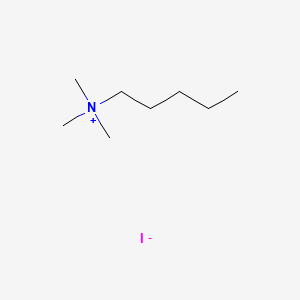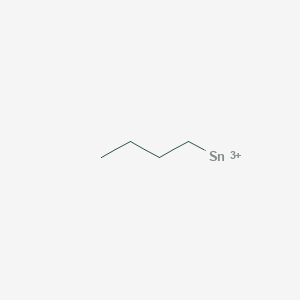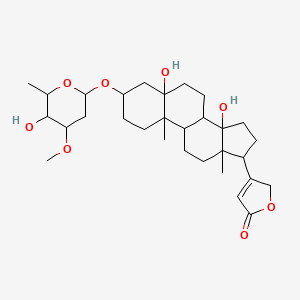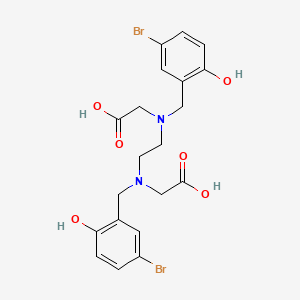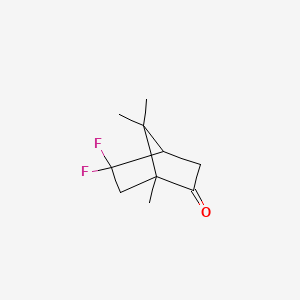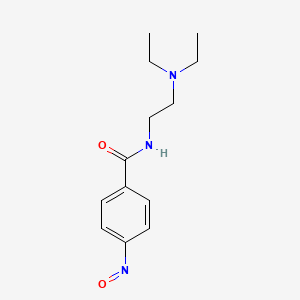
9-Oxononansäure
Übersicht
Beschreibung
9-Oxononanoic acid is an oxidized fatty acid, formed by the autoxidation of linoleic acid. It is a medium-chain oxo-fatty acid that is the 9-oxo derivative of nonanoic acid. This compound is known for its role in enhancing phospholipase A2 activity and increasing the production of thromboxane B2 in isolated human plasma .
Wissenschaftliche Forschungsanwendungen
9-Oxononansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für Biopolymere verwendet.
Industrie: Es wird bei der Herstellung von Weichmachern, Schmiermitteln und Polymeren verwendet.
5. Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet die Stimulation der Phospholipase A2-Aktivität. Dieses Enzym initiiert die Arachidonsäurekaskade, was zur Produktion von Eicosanoiden wie Thromboxan A2 führt. Thromboxan A2 ist ein potenter Agonist der Thrombozytenaggregation, der eine entscheidende Rolle bei der Thrombusbildung spielt . Die Lipoxygenase katalysiert die Insertion von Sauerstoff in Linolsäure über einen Radikalmechanismus, wobei 9S-Hydroperoxy-Octadecadiensäure gebildet wird, die dann durch die 9/13-Hydroperoxid-Lyase gespalten wird .
Ähnliche Verbindungen:
Nonansäure: Eine Fettsäure, die aus this compound reduziert werden kann.
Azelainsäure: Ein oxidiertes Produkt von this compound, das bei der Herstellung von Weichmachern und Polymeren verwendet wird.
9-Hydroxynonansäure: Ein weiteres Derivat der Nonansäure.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner Fähigkeit, die Phospholipase A2-Aktivität zu verstärken und die Thromboxan B2-Produktion zu erhöhen, was keine gemeinsamen Eigenschaften seiner ähnlichen Verbindungen sind .
Wirkmechanismus
Target of Action
9-Oxononanoic acid, a medium-chain oxo-fatty acid , primarily targets Phospholipase A2 (PLA2) and Acetyl-CoA Carboxylase (EC 6.4.1.2) . PLA2 plays a crucial role in the initiation of the arachidonate cascade and eicosanoid production , while Acetyl-CoA Carboxylase is a key enzyme in fatty acid metabolism .
Mode of Action
9-Oxononanoic acid induces the activity of PLA2 . This interaction leads to an increase in the production of Thromboxane A2 (TXA2) , a potent agonist of platelet aggregation . It also acts as an inhibitor of Acetyl-CoA Carboxylase , interfering with its action and thus affecting fatty acid metabolism .
Biochemical Pathways
The primary biochemical pathway affected by 9-Oxononanoic acid is the arachidonate cascade . By stimulating PLA2 activity, 9-Oxononanoic acid initiates this cascade, leading to the production of eicosanoids . These are signaling molecules that have diverse roles in various physiological processes, including inflammation and immunity .
Pharmacokinetics
It is noted that 9-oxononanoic acid is orally active , suggesting it can be absorbed through the gastrointestinal tract
Result of Action
The stimulation of PLA2 activity by 9-Oxononanoic acid leads to an increase in the production of TXA2 . This results in the induction of platelet aggregation in human blood , which is a crucial step in the formation of blood clots. Therefore, the action of 9-Oxononanoic acid could potentially be linked to thrombus formation .
Action Environment
The action of 9-Oxononanoic acid can be influenced by environmental factors such as temperature . This suggests that low-temperature conditions could influence the persistence of a product film, which could have implications for the action and stability of 9-Oxononanoic acid .
Biochemische Analyse
Biochemical Properties
9-Oxononanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It enhances the activity of phospholipase A2 (PLA2), which is essential for the arachidonate cascade and eicosanoid production . This compound interacts with enzymes such as carnitine palmitoyltransferase, which is involved in β-oxidation, and increases the production of thromboxane B2 in human plasma . These interactions highlight the compound’s role in modulating lipid metabolism and inflammatory responses.
Cellular Effects
9-Oxononanoic acid has notable effects on various cell types and cellular processes. In intestinal and hepatic cells, it influences lipid metabolism by reducing hepatic neofatty acid synthesis . It also induces the secretion of apolipoprotein A1 (ApoA1) in Caco-2 cells, although this effect is not observed in HepG2 cells . Additionally, 9-Oxononanoic acid stimulates the activity of PLA2 and the production of thromboxane A2, which are critical for platelet aggregation and inflammatory responses .
Molecular Mechanism
At the molecular level, 9-Oxononanoic acid exerts its effects through various mechanisms. It binds to and activates PLA2, leading to the production of eicosanoids such as thromboxane A2 . This compound also influences gene expression by modulating the activity of enzymes involved in lipid metabolism, such as carnitine palmitoyltransferase . These molecular interactions underscore the compound’s role in regulating lipid metabolism and inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Oxononanoic acid change over time. The compound is relatively stable under inert conditions but can degrade when exposed to atmospheric conditions . Long-term studies have shown that 9-Oxononanoic acid can persist in cell culture media and continue to influence cellular functions such as lipid metabolism and inflammatory responses .
Dosage Effects in Animal Models
The effects of 9-Oxononanoic acid vary with different dosages in animal models. At lower doses, it has been shown to reduce hepatic lipid synthesis without causing significant toxicity . At higher doses, 9-Oxononanoic acid can induce adverse effects such as increased platelet aggregation and potential toxicity . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.
Metabolic Pathways
9-Oxononanoic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It is a product of the autoxidation of linoleic acid and can be further metabolized to azelaic acid . The compound interacts with enzymes such as lipoxygenase and hydroperoxide lyase, which are involved in the metabolism of fatty acids . These interactions influence metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 9-Oxononanoic acid is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its interactions with other biomolecules, which can modulate its effects on cellular functions.
Subcellular Localization
9-Oxononanoic acid is localized in various subcellular compartments, where it exerts its biochemical effects. It can be found in the cytoplasm and associated with cellular membranes, where it interacts with enzymes involved in lipid metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 9-Oxononansäure kann durch einen biotechnologischen Weg erreicht werden, der einen mehrstufigen Zwei-Schritt-Eintopfprozess beinhaltet. Dieser Prozess wird effizient durch eine gekoppelte 9S-Lipoxygenase (aus Solanum tuberosum) und 9/13-Hydroperoxid-Lyase (aus Cucumis melo) Kaskadenreaktion katalysiert. Die Lipoxygenase katalysiert die Insertion von Sauerstoff in Linolsäure über einen Radikalmechanismus, um 9S-Hydroperoxy-Octadecadiensäure zu bilden, die anschließend durch die Wirkung von 9/13-Hydroperoxid-Lyase gespalten wird .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound die oxidative Spaltung von Fettsäuren. Dieses Verfahren wird zur Herstellung von Azelainsäure (1,9-Nonandionsäure) verwendet, einem Vorläufer von Weichmachern, Schmiermitteln und Polymeren wie Polyamid-6,9 .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 9-Oxononansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann weiter oxidiert werden, um Azelainsäure zu produzieren.
Reduktion: Es kann reduziert werden, um Nonansäure zu bilden.
Substitution: Es kann an Veresterungs- und Acylierungsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Säurechloride und Alkohole werden häufig in Veresterungsreaktionen verwendet.
Hauptprodukte:
Azelainsäure: Durch Oxidation hergestellt.
Nonansäure: Durch Reduktion hergestellt.
Ester: Durch Veresterungsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Nonanoic acid: A fatty acid that can be reduced from 9-oxononanoic acid.
Azelaic acid: An oxidized product of 9-oxononanoic acid, used in the production of plasticizers and polymers.
9-Hydroxynonanoic acid: Another derivative of nonanoic acid.
Uniqueness: 9-Oxononanoic acid is unique due to its ability to enhance phospholipase A2 activity and increase thromboxane B2 production, which are not common properties of its similar compounds .
Eigenschaften
IUPAC Name |
9-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGDDELKYAWBBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180228 | |
| Record name | 9-Oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2553-17-5 | |
| Record name | 9-Oxononanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxononanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Oxononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-OXONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH3Q8RSX3Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 9-oxononanoic acid formed in the environment?
A1: 9-Oxononanoic acid is a major product of the atmospheric oxidation of oleic acid, a fatty acid commonly found in plant oils and animal fats. This oxidation process, primarily driven by ozone, leads to the breakdown of oleic acid, yielding 9-oxononanoic acid alongside other products like azelaic acid and nonanal. [, , , ]
Q2: Where can 9-oxononanoic acid be found in the environment?
A2: Due to its formation from the atmospheric oxidation of oleic acid, 9-oxononanoic acid is present in atmospheric aerosols. These aerosols can be transported through the atmosphere and eventually deposit into various environmental compartments, including the ocean. Its presence has been detected in deep-sea sediment trap samples and bottom sediments in the North Pacific, suggesting its transport to deep-sea environments. [, ]
Q3: Is 9-oxononanoic acid found in food?
A3: Yes, 9-oxononanoic acid has been identified in roasted peanuts. Studies have shown its presence as a product of lipid oxidation during the roasting process. []
Q4: What is the molecular formula and weight of 9-oxononanoic acid?
A4: The molecular formula of 9-oxononanoic acid is C9H16O3. Its molecular weight is 172.22 g/mol. []
Q5: How can 9-oxononanoic acid be identified and quantified?
A5: Several analytical techniques can be employed to identify and quantify 9-oxononanoic acid, including:
- Gas chromatography-mass spectrometry (GC-MS): This method allows for the separation and identification of 9-oxononanoic acid based on its retention time and mass spectrum. [, , , , ]
- Liquid chromatography-mass spectrometry (LC-MS): This technique is particularly useful for analyzing complex mixtures and can identify 9-oxononanoic acid based on its mass-to-charge ratio and fragmentation pattern. [, ]
- Attenuated total reflectance infrared spectroscopy (ATR-IR): This method can detect the presence of specific functional groups in 9-oxononanoic acid, such as the carbonyl group (C=O) and the carboxylic acid group (COOH), based on their characteristic infrared absorption bands. []
- Photoelectron resonance capture ionization-aerosol mass spectrometry (PERCI-AMS): This soft ionization technique allows for the direct observation of 9-oxononanoic acid and other reaction products in aerosol particles with minimal fragmentation. [, ]
Q6: How does 9-oxononanoic acid interact with biological systems?
A6: 9-oxononanoic acid has been shown to induce phospholipase A2 (PLA2) activity in human blood. PLA2 is a key enzyme in the arachidonic acid cascade, which leads to the production of eicosanoids, including thromboxane A2 (TxA2), a potent mediator of platelet aggregation. The increase in PLA2 activity and TxA2 production by 9-oxononanoic acid suggests its potential role in thrombus formation. []
Q7: Can 9-oxononanoic acid modify proteins?
A7: Yes, 9-oxononanoic acid can form covalent adducts with proteins. In studies using a biotinylated phospholipid probe, 9-oxononanoic acid was found to adduct to apolipoprotein A1 (ApoA1), a key component of high-density lipoprotein (HDL). These modifications may affect protein function and contribute to oxidative stress-related pathologies. []
Q8: Are there any potential beneficial effects of 9-oxononanoic acid?
A8: Studies have indicated that azelaic acid, a product formed from the oxidation of 9-oxononanoic acid, might play a role in atherosclerotic calcification by binding to calcium. This suggests a potential link between oxidized low-density lipoprotein (Ox-LDL) derived products and calcification processes, potentially contributing to plaque stabilization. []
Q9: What are the environmental implications of 9-oxononanoic acid?
A9: The formation of 9-oxononanoic acid and other oxygenated products during oleic acid ozonolysis contributes to the aging of organic aerosols. These aged aerosols have altered physiochemical properties, potentially impacting:
- Cloud condensation nuclei (CCN) activity: Oxidized aerosols, including those containing 9-oxononanoic acid, can enhance CCN activity, leading to increased cloud formation and influencing climate. [, , , ]
- Atmospheric chemistry: The presence of 9-oxononanoic acid and other reactive oxygenated species in the atmosphere can influence the oxidative capacity of the atmosphere and the fate of other trace gases. []
Q10: How does 9-oxononanoic acid affect the properties of aerosols?
A10: 9-oxononanoic acid, being more hydrophilic than its precursor oleic acid, can increase the hygroscopicity of aerosol particles. This means that aged aerosols containing 9-oxononanoic acid can take up water more readily, potentially influencing their size, lifetime, and ability to act as CCN. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-6,7-Dimethoxy-3-[(1R)-1,2,3,4-tetrahydro-6,7-dihydroxy-8-methoxy-2-methyl-1-isoquinolinyl]-1(3H)-isobenzofuranone](/img/structure/B1198700.png)
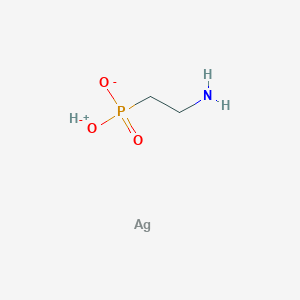
![(1S,2R,5R,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol](/img/structure/B1198702.png)
